

# Biotin-PEG6-Acid: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Biotin-PEG6-Acid*

Cat. No.: *B606146*

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the chemical properties, specifications, and applications of **Biotin-PEG6-Acid**.

## Chemical Properties and Specifications

**Biotin-PEG6-Acid** is a heterobifunctional linker containing a biotin moiety and a terminal carboxylic acid group connected by a 6-unit polyethylene glycol (PEG) spacer.<sup>[1][2]</sup> The PEG spacer is hydrophilic, imparting greater water solubility to the molecule and the subsequent conjugates.<sup>[3]</sup> This characteristic is advantageous for applications in aqueous environments, such as biological assays. The terminal carboxylic acid can be activated to react with primary amines on proteins, antibodies, or other molecules to form stable amide bonds.<sup>[1]</sup>

The following table summarizes the key chemical properties and specifications for **Biotin-PEG6-Acid**.

Property	Specification	References
Synonyms	Biotin-PEG6-COOH, 21-[D(+)-Biotinylamino]-4,7,10,13,16,19-hexaoxaheneicosanoic acid	[2]
Molecular Formula	C25H45N3O10S	
Molecular Weight	579.71 g/mol	
CAS Number	1352814-10-8	
Appearance	White to off-white powder or solid, may appear sticky	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, and DMF	
Storage Conditions	Store at -20°C, desiccated	

## Experimental Protocols

**Biotin-PEG6-Acid** is a versatile reagent for biotinylating proteins and other amine-containing molecules. The following protocol describes a general procedure for conjugating **Biotin-PEG6-Acid** to a protein via its primary amines using EDC/NHS chemistry.

### Protocol: Amine Coupling of Biotin-PEG6-Acid to a Protein

Materials:

- **Biotin-PEG6-Acid**
- Protein to be labeled in an amine-free buffer (e.g., PBS, MES)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)

- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting column or dialysis cassette for purification
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Preparation of Reagents:
  - Equilibrate **Biotin-PEG6-Acid**, EDC, and NHS to room temperature before opening.
  - Prepare a stock solution of **Biotin-PEG6-Acid** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  - Prepare the protein solution in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Activation of **Biotin-PEG6-Acid**:
  - In a separate tube, dissolve **Biotin-PEG6-Acid** in Activation Buffer.
  - Add a 1.5 to 2-fold molar excess of EDC and NHS to the **Biotin-PEG6-Acid** solution.
  - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation to the Protein:
  - Add the activated Biotin-PEG6-NHS ester solution to the protein solution. The molar ratio of the biotinylation reagent to the protein may need to be optimized, but a starting point is a 10- to 50-fold molar excess.
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification of the Biotinylated Protein:
  - Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
- Storage:
  - Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

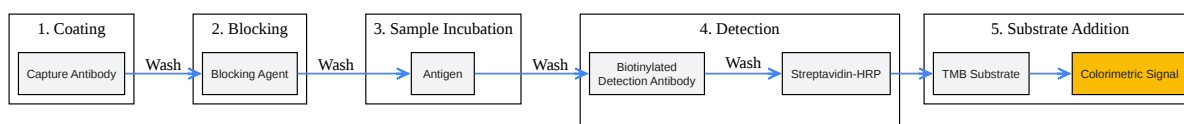
## Applications and Workflows

**Biotin-PEG6-Acid** is utilized in a variety of applications in research and drug development. Its ability to introduce a biotin label through a flexible, hydrophilic spacer makes it a valuable tool for:

- Immunoassays: Biotinylated antibodies or antigens are key components of sensitive detection methods like ELISA and Western blotting. The strong and specific interaction between biotin and streptavidin (or avidin) allows for signal amplification.
- Affinity Chromatography: Immobilization of biotinylated molecules on streptavidin-coated resins enables the purification of interacting partners.
- Cell Surface Labeling: The hydrophilicity of the PEG spacer allows for efficient labeling of cell surface proteins.
- Targeted Drug Delivery: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors.
- PROTACs (Proteolysis Targeting Chimeras): Biotin-PEG linkers can be incorporated into PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

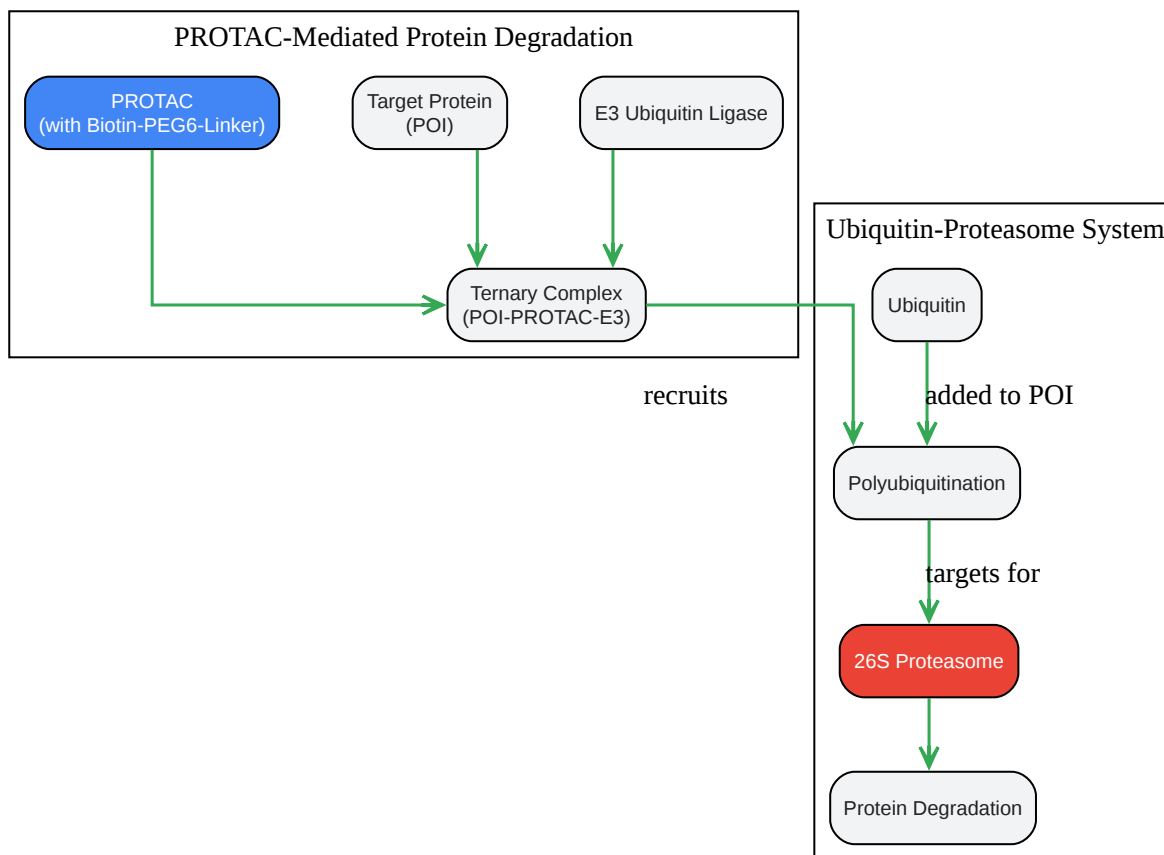
## Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and pathways involving biotinylated molecules.



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Caption: Workflow of a sandwich ELISA using a biotinylated detection antibody.



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Caption: Mechanism of action for a PROTAC utilizing a Biotin-PEG6 linker.

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## References

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